molecular formula C15H21BrN2O2 B12616626 3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B12616626
M. Wt: 341.24 g/mol
InChI Key: JZYJQWFNIFJNGJ-UHFFFAOYSA-N
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Description

3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is an organic compound that features a piperazine ring substituted with a 2-bromo-phenyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of 2-bromoaniline with piperazine in the presence of a suitable base. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Products may include oxidized derivatives of the phenyl or piperazine rings.

    Reduction: Reduced derivatives of the phenyl or piperazine rings.

    Hydrolysis: The major product is 3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid.

Scientific Research Applications

3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom and the piperazine ring play crucial roles in its binding to these targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
  • 3-(2-Fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
  • 3-(2-Iodo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

tert-butyl 3-(2-bromophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3

InChI Key

JZYJQWFNIFJNGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2Br

Origin of Product

United States

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